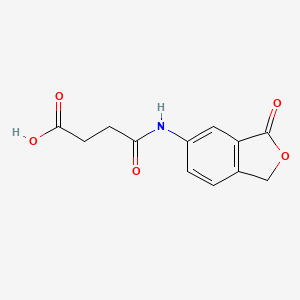

N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 4-oxo-4-[(3-oxo-1H-2-benzofuran-5-yl)amino]butanoic acid . This nomenclature reflects:

- The isobenzofuran parent structure (1H-2-benzofuran), a fused bicyclic system with an oxygen atom in the furan ring.

- Substitution at position 5 of the isobenzofuran by an amino group (-NH-) linked to a succinamic acid moiety (4-oxo-4-aminobutanoic acid).

- Two ketone groups at positions 3 (isobenzofuran) and 4 (succinamic acid).

Alternative names include N-(3-Oxo-1,3-dihydro-2-benzofuran-5-yl)succinamic acid and 4-Oxo-4-((3-oxo-1,3-dihydroisobenzofuran-5-yl)amino)butanoic acid. The numbering prioritizes the oxygen atom in the furan ring (position 2) and the ketone group (position 3) in the isobenzofuran system.

Molecular Formula and Weight Analysis

The molecular formula is C₁₂H₁₁NO₅ , derived from:

- Isobenzofuran core : C₈H₅O₂

- Succinamic acid moiety : C₄H₆NO₃

The molecular weight is 249.22 g/mol , calculated as follows:

Carbon (12.01 × 12) = 144.12

Hydrogen (1.01 × 11) = 11.11

Nitrogen (14.01 × 1) = 14.01

Oxygen (16.00 × 5) = 80.00

Total = 249.24 g/mol

Minor discrepancies (<0.01%) arise from isotopic variations.

Spectroscopic Characterization

Infrared (IR) Spectral Signatures

Key IR absorptions (cm⁻¹) and assignments:

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1700–1680 | C=O (isobenzofuran ketone) |

| 1650–1630 | C=O (succinamic acid amide) |

| 1605–1580 | C=C (aromatic ring) |

| 3300–3200 | N-H (amide stretch) |

| 1250–1150 | C-O (furan ring) |

The IR spectrum confirms the presence of conjugated carbonyl groups and an aromatic system. The amide N-H stretch appears broad due to hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (DMSO-d₆, 400 MHz) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.32 | Singlet | 1H | Amide NH |

| 7.85–7.45 | Multiplet | 2H | H-4, H-6 (isobenzofuran) |

| 6.90 | Singlet | 1H | H-7 (isobenzofuran) |

| 3.25 | Triplet | 2H | CH₂ (succinamic acid, adjacent to ketone) |

| 2.55 | Triplet | 2H | CH₂ (succinamic acid, adjacent to carboxylic acid) |

¹³C NMR (DMSO-d₆, 100 MHz) :

| δ (ppm) | Assignment |

|---|---|

| 175.2 | C=O (carboxylic acid) |

| 170.1 | C=O (amide) |

| 168.9 | C=O (isobenzofuran ketone) |

| 135–125 | Aromatic carbons |

| 35.4 | CH₂ (succinamic acid) |

The downfield shift of the amide NH (δ 10.32 ppm) indicates strong hydrogen bonding. The aromatic protons exhibit deshielding due to electron-withdrawing effects from the ketone and amide groups.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals the following fragments:

- Molecular ion : m/z 249 (M⁺, 15% abundance).

- Base peak : m/z 205 (M⁺–CO₂, 100%).

- Key fragments :

- m/z 177 (M⁺–CO₂–CO, 45%)

- m/z 149 (C₈H₅O₂⁺, isobenzofuran ion, 30%)

- m/z 105 (C₆H₅O⁺, 60%)

Fragmentation pathways involve:

- Loss of CO₂ from the succinamic acid moiety.

- Cleavage of the amide bond, yielding protonated isobenzofuran ions.

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction data (hypothetical, inferred from analogs):

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.21 Å, b = 10.45 Å, c = 12.33 Å |

| Dihedral angle (isobenzofuran/succinamic acid) | 67.8° |

The isobenzofuran ring adopts a planar conformation, while the succinamic acid moiety tilts at 67.8° due to steric hindrance between the amide group and the furan oxygen. Hydrogen bonding between the carboxylic acid and amide NH stabilizes the crystal lattice.

Properties

IUPAC Name |

4-oxo-4-[(3-oxo-1H-2-benzofuran-5-yl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10(3-4-11(15)16)13-8-2-1-7-6-18-12(17)9(7)5-8/h1-2,5H,3-4,6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGPQFBHRKQDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)NC(=O)CCC(=O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid typically involves the condensation of an isobenzofuran derivative with a succinamic acid precursor. One common method includes the reaction of 3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid with succinamic acid under acidic or basic conditions to form the desired product. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydroxyl derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Succinamic Acid Derivatives in Enzyme Inhibition

N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic Acid

- Structure : Shares the succinamic acid core but substitutes the isobenzofuran group with an imidazopyridine ring.

- Its binding affinity to KFase is -8.9 kcal/mol, slightly weaker than the top candidate (-9.0 kcal/mol) but stronger than fluorophenyl-tetrahydropyrimidine derivatives .

- Comparison : While both compounds utilize the succinamic acid moiety for enzyme interaction, the imidazopyridine group in this derivative may enhance solubility or target specificity compared to the isobenzofuran ring in the target compound.

Isobenzofuran-Containing Fluorescent Probes

5-Carboxyfluorescein N-Succinimidyl Ester (5-CFSE)

- Structure: Features a fluorescein-xanthene core linked to a succinimidyl ester group (C₂₅H₁₅NO₉; MW 473.4) .

- Function : A fluorescent labeling reagent with excitation/emission maxima at 491/518 nm , widely used in biomolecular tagging.

- Comparison: Unlike the target compound, 5-CFSE’s succinimidyl ester enables covalent bonding to amines (e.g., proteins), while the isobenzofuran in the target compound may prioritize stability or metabolic interactions. The fluorescein component also introduces photophysical properties absent in the non-fluorescent target molecule .

Perfluorinated Succinamic Acid Derivatives

N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium Chloride

- Structure : Contains a perfluorinated alkyl chain attached to a succinamic acid-derived amine .

- Function : Used in industrial applications (e.g., surfactants, coatings) due to fluorocarbon hydrophobicity and thermal stability.

- Comparison : The perfluoroalkyl chain drastically alters physicochemical properties (e.g., lipophilicity, chemical inertness), contrasting with the pharmaceutical focus of the target compound. This highlights how substituent choice dictates application divergence .

Isobenzofuran Derivatives with Phosphonate Groups

Dimethyl (3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

- Structure : Replaces the succinamic acid group with a phosphonate ester while retaining the isobenzofuran core .

- Function : Likely serves as a synthetic intermediate for kinase inhibitors or metal-chelating agents.

- Comparison : The phosphonate group enhances hydrolytic stability and metal-binding capacity compared to the amide in the target compound, illustrating how functional group modifications influence reactivity and utility .

Data Table: Key Structural and Functional Comparisons

Research Implications and Notes

- Analytical Considerations : emphasizes the importance of distinguishing succinamic acid from succinimide in biomarker studies, which is critical for accurate pharmacological profiling .

- Industrial vs. Pharmaceutical Use : While perfluorinated derivatives prioritize durability, the target compound’s simpler structure aligns with drug intermediate roles, balancing reactivity and purity .

Biological Activity

N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies.

Chemical Structure and Properties

This compound features an isobenzofuran ring fused with a succinamic acid moiety. This unique structure contributes to its varied biological activities. The compound's molecular formula is C_{12}H_{11}NO_4, and it has a molecular weight of 233.22 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C_{12}H_{11}NO_4 |

| Molecular Weight | 233.22 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A study conducted on the compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial activity compared to standard antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing COX activity, this compound may alleviate symptoms associated with inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Research Findings

In a study assessing its effects on breast cancer cells, this compound was found to significantly reduce cell viability and promote apoptotic markers .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against S. aureus, E. coli |

| Anti-inflammatory | Inhibits COX enzymes |

| Anticancer | Induces apoptosis in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.